Welcome to the BenchChem Online Store!
molecular formula C12H12ClN B3053395 8-chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 53475-34-6

8-chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B3053395
M. Wt: 205.68 g/mol
InChI Key: XHUILMSPQYMDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04014890

Procedure details

p-Chlorophenylhydrazine hydrochloride (1.79 g., 0.010 mole) is added to a solution of 1.0 ml. (0.010 mole ) cyclohexanone and 3.0 ml. pyridine. The resulting mixture is heated under nitrogen at reflux for 4 hours, cooled to room temperature and water added to precipitate the product. After crystallization from ethanol-water 1.34 g. of the title compound was obtained, M.P. 144.0°-145.5° C. A second crop of crystals 0.18 g. is obtained from the mother liquor. Total yield, 74%.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].Cl[C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.N1C=CC=CC=1>O>[Cl:1][C:5]1[CH:4]=[CH:3][CH:8]=[C:7]2[C:6]=1[NH:9][C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]2=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
After crystallization from ethanol-water 1.34 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C=3CCCCC3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.